3-Chloro-4-(trifluoromethyl)phenol

Description

BenchChem offers high-quality 3-Chloro-4-(trifluoromethyl)phenol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Chloro-4-(trifluoromethyl)phenol including the price, delivery time, and more detailed information at info@benchchem.com.

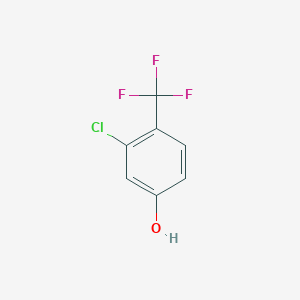

Structure

3D Structure

Properties

IUPAC Name |

3-chloro-4-(trifluoromethyl)phenol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4ClF3O/c8-6-3-4(12)1-2-5(6)7(9,10)11/h1-3,12H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQFQPAJCFHNHKB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1O)Cl)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4ClF3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.55 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Executive Summary: Navigating a Scaffold of Potential

An In-depth Technical Guide to 3-Chloro-4-(trifluoromethyl)phenol (CAS: 37900-81-5)

Prepared for: Researchers, Scientists, and Drug Development Professionals From the desk of: A Senior Application Scientist

3-Chloro-4-(trifluoromethyl)phenol is a halogenated aromatic compound whose structure embodies key pharmacophoric features sought after in modern medicinal and agricultural chemistry. The presence of a trifluoromethyl (-CF3) group offers enhanced lipophilicity and metabolic stability, while the chlorine atom provides a site for synthetic modification and influences the electronic properties of the phenol ring.[1] Despite its promising architecture, specific experimental data for this particular isomer (CAS 37900-81-5) is notably scarce in peer-reviewed literature, often being overshadowed by its positional isomers.

This guide serves as a comprehensive resource, consolidating the available information and providing expert-driven insights into its synthesis, characterization, and potential applications. Where specific experimental data is unavailable, we will present scientifically sound, proposed methodologies and expected outcomes based on established chemical principles and data from closely related analogues. This document is designed to be a practical tool for the laboratory professional, explaining not just the "how" but the critical "why" behind each technical consideration.

Physicochemical and Structural Characteristics

The unique arrangement of substituents on the phenolic ring governs the molecule's physical properties, reactivity, and potential biological interactions.

Table 1: Physicochemical Properties of 3-Chloro-4-(trifluoromethyl)phenol

| Property | Value | Source |

| CAS Number | 37900-81-5 | - |

| Molecular Formula | C₇H₄ClF₃O | [2] |

| Molecular Weight | 196.55 g/mol | [2] |

| Boiling Point | 230.2 ± 35.0 °C at 760 mmHg | [2] |

| Density | 1.5 ± 0.1 g/cm³ | [2] |

| Appearance | Solid (predicted) | [1] |

Note: Properties from supplier data may not be from peer-reviewed experimental validation.

The trifluoromethyl group is a strong electron-withdrawing group, which increases the acidity of the phenolic proton compared to phenol itself. The chlorine atom, also electron-withdrawing, further contributes to this effect. This increased acidity is a key consideration in its reactivity, particularly in reactions involving the deprotonation of the hydroxyl group.

Synthesis and Mechanistic Considerations

Proposed Synthetic Workflow: From Aniline to Phenol

This two-step process involves the diazotization of the aniline followed by thermal hydrolysis of the resulting diazonium salt.

Caption: Proposed synthesis of 3-Chloro-4-(trifluoromethyl)phenol.

Detailed Experimental Protocol (Proposed)

PART A: Diazotization of 3-Chloro-4-(trifluoromethyl)aniline

-

System Preparation: To a three-neck round-bottom flask equipped with a mechanical stirrer, thermometer, and dropping funnel, add 3-chloro-4-(trifluoromethyl)aniline (1.0 eq).

-

Acidic Dissolution: Add a 20% aqueous solution of sulfuric acid and stir to form a fine slurry. Cool the mixture to 0-5 °C in an ice-salt bath. The formation of the amine salt is crucial for the subsequent reaction with nitrous acid.

-

Nitrite Addition: Prepare a solution of sodium nitrite (1.05 eq) in cold water. Add this solution dropwise to the aniline slurry via the dropping funnel, ensuring the internal temperature is maintained strictly below 5 °C.

-

Causality Explanation: Diazonium salts are notoriously unstable and can decompose explosively at higher temperatures. Maintaining a low temperature is paramount for safety and to prevent premature decomposition and formation of unwanted side products. The slight excess of sodium nitrite ensures complete conversion of the aniline.

-

-

Reaction Monitoring: Stir the reaction mixture at 0-5 °C for an additional 30-60 minutes after the addition is complete. The reaction progress can be monitored by testing for the presence of nitrous acid using starch-iodide paper (a blue-black color indicates excess nitrous acid). A slight excess is desirable.

-

Quenching: Add a small amount of urea or sulfamic acid to quench any remaining excess nitrous acid until the starch-iodide test is negative. This prevents unwanted side reactions during the subsequent hydrolysis step.

PART B: Hydrolysis of the Diazonium Salt

-

Hydrolysis Setup: In a separate flask, prepare a solution of copper(II) sulfate (catalytic amount) in water and heat it to boiling.[3]

-

Causality Explanation: The thermal decomposition of the diazonium salt to the phenol can be sluggish and prone to forming tarry byproducts. The use of a copper catalyst can facilitate a smoother conversion at a lower temperature.

-

-

Addition of Diazonium Salt: Slowly and carefully add the cold diazonium salt solution from Part A to the boiling hydrolysis solution. Vigorous evolution of nitrogen gas will be observed.

-

Self-Validating System: The rate of addition must be controlled to manage the effervescence. A steady evolution of N₂ gas is a visual indicator that the reaction is proceeding as expected. If the frothing becomes too vigorous, the addition should be paused.

-

-

Reaction Completion & Isolation: After the addition is complete, continue heating the mixture (e.g., via steam distillation) to ensure complete hydrolysis and to co-distill the product.

-

Purification: The collected distillate can be extracted with an organic solvent (e.g., diethyl ether or ethyl acetate). The organic layer is then washed with a saturated sodium bicarbonate solution to remove any acidic byproducts, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

Final Purification: The crude product can be further purified by vacuum distillation or recrystallization to yield the final, high-purity 3-chloro-4-(trifluoromethyl)phenol.

Analytical Characterization Workflow

Proper characterization is essential to confirm the identity and purity of the synthesized compound. A standard analytical workflow would involve Gas Chromatography-Mass Spectrometry (GC-MS) for separation and identification, and Nuclear Magnetic Resonance (NMR) for structural elucidation.

Table 2: Standard Analytical Workflow

| Technique | Purpose | Expected Observations |

| GC-MS | Purity assessment and molecular weight confirmation | A single major peak in the GC chromatogram. The mass spectrum should show a molecular ion peak (M⁺) at m/z 196 and an M+2 peak at m/z 198 (approx. 1/3 intensity) characteristic of a monochlorinated compound. |

| ¹H NMR | Structural confirmation and isomer verification | Three distinct signals in the aromatic region (δ 7.0-8.0 ppm). The coupling patterns (doublets, doublet of doublets) and coupling constants would be unique to the 1,2,4-substitution pattern, allowing differentiation from other isomers. |

| ¹³C NMR | Carbon skeleton confirmation | Seven distinct carbon signals. The carbon attached to the -CF₃ group would appear as a quartet due to C-F coupling. |

| ¹⁹F NMR | Confirmation of the -CF₃ group | A single sharp singlet in the typical region for a benzotrifluoride. |

| FT-IR | Functional group identification | A broad O-H stretch (~3200-3600 cm⁻¹), C-O stretch (~1200-1250 cm⁻¹), C-Cl stretch (~700-800 cm⁻¹), and strong C-F stretches (~1100-1350 cm⁻¹). |

Applications in Drug Discovery and Agrochemicals: A Scaffold of High Interest

The trifluoromethyl group is a cornerstone of modern medicinal chemistry. Its incorporation into a molecule can significantly enhance lipophilicity, which improves membrane permeability and bioavailability, and can increase metabolic stability by blocking sites susceptible to oxidative metabolism.[4]

While no commercial drugs are directly derived from 3-chloro-4-(trifluoromethyl)phenol, its structural motifs are present in numerous bioactive molecules. It serves as a valuable building block for introducing the trifluoromethyl-substituted phenyl ring into larger, more complex structures.

Role as a Bioactive Building Block

-

Kinase Inhibition: Many small-molecule kinase inhibitors feature halogenated and trifluoromethyl-substituted aromatic rings that occupy hydrophobic pockets in the ATP-binding site of kinases. The MAPK/ERK pathway, which is frequently hyperactivated in various cancers, is a common target for such inhibitors.

-

Agrochemicals: In agrochemical development, this scaffold is used to create herbicides and fungicides. The lipophilicity imparted by the -CF₃ group aids in penetrating the waxy cuticles of plants and the cell membranes of fungi.

Caption: The MAPK/ERK signaling pathway, a key target in oncology for drugs often containing trifluoromethylphenyl scaffolds.

Safety and Handling

No specific safety data sheet (SDS) is widely available for CAS 37900-81-5. Therefore, a conservative approach must be taken, assuming hazards are similar or identical to its well-documented isomers, such as 4-chloro-3-(trifluoromethyl)phenol (CAS: 6294-93-5).

Table 3: Extrapolated GHS Hazard Classification

| Hazard Class | GHS Classification | Precautionary Statement Codes |

| Acute Toxicity | H302: Harmful if swallowed. H312: Harmful in contact with skin. H332: Harmful if inhaled. | P261, P264, P270, P280 |

| Skin Corrosion/Irritation | H314: Causes severe skin burns and eye damage. | P280, P302+P352, P305+P351+P338 |

| Respiratory Irritation | H335: May cause respiratory irritation. | P261, P304+P340 |

Disclaimer: This data is extrapolated from the isomer 4-chloro-3-(trifluoromethyl)phenol and should be used for guidance only.[5] A full risk assessment must be performed before handling.

Mandatory Handling Protocols

-

Engineering Controls: Always handle this compound within a certified chemical fume hood to avoid inhalation of dust or vapors.

-

Personal Protective Equipment (PPE): Wear a lab coat, chemical-resistant gloves (nitrile is a common choice, but check for breakthrough times), and splash-proof safety goggles or a face shield.

-

Handling: Avoid creating dust. Use appropriate tools for weighing and transfer.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations for hazardous chemical waste.

References

-

Chemsrc. 3-Chloro-4-(trifluoromethyl)phenol | CAS#:37900-81-5. [Link]

-

MySkinRecipes. 4-Chloro-2-(trifluoromethyl)phenol. [Link]

- Google Patents.

-

NIH National Center for Biotechnology Information. A simple and efficient synthesis of N-[3-chloro-4-(4-chlorophenoxy)-phenyl]-2-hydroxy-3,5-diiodobenzamide, rafoxanide. [Link]

-

PubChem. 4-(Trifluoromethyl)phenol. [Link]

-

PubChem. 4-Chloro-3-(trifluoromethyl)phenol. [Link]

-

Organic Letters. Enantioselective Synthesis of Trifluoromethyl-Substituted Cyclopropanes. [Link]

-

PubMed. A regioselective synthesis of poly-substituted aryl triflones through self-promoting three component reaction. [Link]

- Google Patents.

- Google Patents. CN104292113A - Preparation method of 3-chloro-4-fluoroaniline.

- Google Patents. JPH01268658A - Method for producing 4-fluoro-3-trifluoromethylphenol.

- Google Patents. CN101781174A - Improved method for synthesizing m-trifluoromethyl phenol.

- Google Patents. CN103709045A - Preparation method of 4-chlorine-3-trifluoromethyl aniline hydrochloride.

-

PubChem. 3-Chloro-4-(trifluoromethyl)aniline. [Link]

-

ResearchGate. The Aqueous Photolysis of TFM and Related Trifluoromethylphenols. An Alternate Source of Trifluoroacetic Acid in the Environment. [Link]

-

Quora. How will you convert aniline to phenol?. [Link]

-

Filo. Convert aniline into phenol. [Link]

-

PubMed Central. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. [Link]

Sources

- 1. CN104292113A - Preparation method of 3-chloro-4-fluoroaniline - Google Patents [patents.google.com]

- 2. semanticscholar.org [semanticscholar.org]

- 3. US9527789B2 - Method for the preparation of phenols - Google Patents [patents.google.com]

- 4. 3-CHLORO-4-(TRIFLUOROMETHOXY)ANILINE CAS#: 64628-73-5 [m.chemicalbook.com]

- 5. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physical Properties of 3-Chloro-4-(trifluoromethyl)phenol

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Chloro-4-(trifluoromethyl)phenol is a halogenated aromatic compound of significant interest in medicinal chemistry and materials science. Its unique substitution pattern, featuring a chlorine atom and a trifluoromethyl group on the phenol ring, imparts distinct electronic and lipophilic properties that make it a valuable building block in the synthesis of novel therapeutic agents and functional materials. A thorough understanding of its physical properties is paramount for its effective utilization in research and development, enabling precise control over reaction conditions, purification processes, and formulation strategies. This guide provides a comprehensive overview of the core physical properties of 3-Chloro-4-(trifluoromethyl)phenol, details the experimental methodologies for their determination, and discusses the scientific rationale behind these techniques.

Core Physical and Chemical Properties

A summary of the key physical and chemical properties of 3-Chloro-4-(trifluoromethyl)phenol is presented below. These values are essential for predicting the compound's behavior in various chemical and biological systems.

| Property | Value | Source(s) |

| Molecular Formula | C₇H₄ClF₃O | [1] |

| Molecular Weight | 196.55 g/mol | [1] |

| Boiling Point | 230.2 ± 35.0 °C at 760 mmHg | [1] |

| Density | 1.5 ± 0.1 g/cm³ | [1] |

| Flash Point | 93.0 ± 25.9 °C | [1] |

| LogP (Octanol-Water Partition Coefficient) | 3.88 | [1] |

| Predicted pKa | 7.09 ± 0.18 | [2] |

Experimental Determination of Physical Properties

The accurate determination of physical properties is fundamental to chemical research. The following sections detail the standard experimental protocols for measuring the key parameters of 3-Chloro-4-(trifluoromethyl)phenol.

Melting and Boiling Point Determination

The melting and boiling points are critical indicators of a compound's purity and thermal stability.

Methodology: Capillary Melting Point Determination

-

Sample Preparation: A small amount of finely powdered, dry 3-Chloro-4-(trifluoromethyl)phenol is packed into a capillary tube to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in a calibrated melting point apparatus.

-

Heating: The sample is heated at a controlled rate. An initial rapid heating can be used to approach the expected melting point, followed by a slower rate (1-2 °C per minute) near the melting range.

-

Observation: The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting range.

Causality and Trustworthiness: This method is widely adopted due to its simplicity, small sample requirement, and the sharp, reproducible melting range it provides for pure crystalline solids. A broad melting range often indicates the presence of impurities, thus serving as a self-validating check for purity.

Methodology: Distillation for Boiling Point

For a precise boiling point at atmospheric pressure, distillation is the standard method.

-

Apparatus: A standard distillation apparatus is assembled with a round-bottom flask, a condenser, a thermometer, and a receiving flask.

-

Procedure: The compound is placed in the distillation flask with boiling chips. The apparatus is heated, and the temperature is recorded when the liquid is boiling and the vapor is condensing on the thermometer bulb at a steady rate.

Expertise in Practice: For compounds that may decompose at their atmospheric boiling point, vacuum distillation is employed. The boiling point of 2-chloro-4-(trifluoromethyl)phenol has been reported as 79.5-80.5°C at 3.0 mm Hg[3]. This technique allows for distillation at a lower temperature, preventing thermal degradation and ensuring the integrity of the compound.

Sources

- 1. 3-Chloro-4-(trifluoromethyl)phenol | CAS#:37900-81-5 | Chemsrc [chemsrc.com]

- 2. 3-Chloro-4-hydroxybenzotrifluoride | 35852-58-5 [chemicalbook.com]

- 3. EP0019388A1 - Preparation of trifluoromethyl-substituted phenols and phenates and the preparation, from these phenols and phenates, of nitro- and trifluoromethyl-substituted diphenyl ethers - Google Patents [patents.google.com]

A Comprehensive Technical Guide to 3-Chloro-4-(trifluoromethyl)phenol: Properties, Synthesis, and Applications

This guide provides an in-depth analysis of 3-Chloro-4-(trifluoromethyl)phenol, a critical fluorinated intermediate. We will explore its fundamental physicochemical properties, delve into a robust and logical synthesis protocol, and examine its pivotal role as a building block in the development of advanced pharmaceuticals and agrochemicals. This document is intended for researchers, chemists, and drug development professionals who require a technical understanding of this versatile compound.

Core Chemical Identity and Physicochemical Properties

3-Chloro-4-(trifluoromethyl)phenol is a substituted aromatic compound characterized by a phenol ring functionalized with both a chlorine atom and a trifluoromethyl (-CF3) group. The strategic placement of these moieties imparts unique electronic properties and metabolic stability, making it a highly sought-after precursor in organic synthesis.

The trifluoromethyl group, a potent electron-withdrawing group, significantly increases the acidity of the phenolic proton compared to phenol itself. This modification, coupled with the lipophilicity imparted by the halogen and the -CF3 group, is central to its utility in designing bioactive molecules with enhanced cell permeability and resistance to metabolic degradation.[1]

Caption: 2D Structure of 3-Chloro-4-(trifluoromethyl)phenol.

Key quantitative data for this compound are summarized in the table below, providing a clear reference for experimental planning and analysis.

| Property | Value | Source(s) |

| Molecular Formula | C₇H₄ClF₃O | [2] |

| Molecular Weight | 196.55 g/mol | [2][3] |

| CAS Number | 37900-81-5 | [2] |

| Boiling Point | 230.2 ± 35.0 °C at 760 mmHg | [2] |

| Density | 1.5 ± 0.1 g/cm³ | [2] |

| Appearance | Colorless to light yellow clear liquid | [4] |

Synthesis Pathway and Experimental Protocol

The synthesis of substituted phenols such as 3-Chloro-4-(trifluoromethyl)phenol is often achieved via nucleophilic aromatic substitution (SNAr) on an appropriately substituted precursor. A robust and industrially relevant method involves the hydrolysis of a dichlorobenzotrifluoride derivative.

The causality behind this choice of pathway is sound. Starting with a precursor like 3,4-dichlorobenzotrifluoride, the chlorine atom at the 4-position is activated towards nucleophilic attack by the strongly electron-withdrawing trifluoromethyl group at the adjacent 3-position (in the product). The reaction with a strong hydroxide source, such as potassium hydroxide, in a polar aprotic solvent like dimethyl sulfoxide (DMSO) facilitates the substitution of one chlorine atom with a hydroxyl group to yield the target phenol.[5] The use of DMSO is critical; it effectively solvates the cation (K+) while leaving the hydroxide anion (OH-) highly reactive.

Caption: General workflow for the synthesis of 3-Chloro-4-(trifluoromethyl)phenol.

Protocol: Laboratory-Scale Synthesis

This protocol describes a self-validating system for the synthesis of 2-chloro-4-trifluoromethylphenol, an isomer that illustrates the general principles applicable to 3-Chloro-4-(trifluoromethyl)phenol.[5]

-

Reactor Setup: Equip a 3-necked flask with a mechanical stirrer, condenser, thermometer, and a nitrogen inlet.

-

Reagent Charging: Under a nitrogen atmosphere, charge the flask with dimethyl sulfoxide (DMSO, 100 ml), tert-butanol (10 ml), and powdered potassium hydroxide (30 g of 85% KOH).

-

Addition of Starting Material: Add 3,4-dichlorobenzotrifluoride (21.5 g, 0.10 mole) to the stirred mixture.

-

Reaction: Heat the reaction mixture to 65°C and maintain for several hours, monitoring the reaction progress by Gas Chromatography (GC) or Thin Layer Chromatography (TLC).

-

Quenching and Extraction: Once the reaction is complete, cool the mixture and slowly pour it onto 400 g of ice. Extract the aqueous mixture with toluene or another suitable organic solvent to remove any unreacted starting material.

-

Acidification: To the cold aqueous layer containing the potassium salt of the product, add carbon tetrachloride (100 ml). Rapidly acidify the mixture to a pH of 1 with concentrated hydrochloric acid while stirring vigorously.

-

Isolation: Separate the organic layer, dry it over anhydrous sodium sulfate, and remove the solvent under reduced pressure to yield the crude product.

-

Purification: Purify the crude material by vacuum distillation to obtain the final, high-purity 2-chloro-4-trifluoromethylphenol.[5]

Core Applications in Research and Development

The unique combination of a reactive phenol group, a directing chlorine atom, and a stabilizing trifluoromethyl group makes this compound a valuable intermediate.

-

Agrochemical Synthesis : Trifluoromethylated compounds are integral to modern agrochemicals.[1] This phenol serves as a key building block for herbicides and pesticides. The corresponding un-phenolated precursor, 4-chlorobenzotrifluoride, is used to produce herbicides like fluorodifen and insecticides such as fluvalinate.[6] The phenolic derivative provides an alternative synthetic handle for constructing complex agrochemical structures.

-

Pharmaceutical Intermediates : In drug development, the introduction of a trifluoromethyl group can significantly enhance a drug candidate's metabolic stability and binding affinity.[1] This phenol is used as a precursor to synthesize more complex molecules for various therapeutic targets. For instance, the related compound 3-chloro-4-(trifluoromethoxy)phenol is a reagent used to prepare GPR119 modulators for treating metabolic disorders like diabetes and obesity.[7] This highlights the potential of the trifluoromethyl analogue in similar medicinal chemistry programs.

Caption: Logical application pathways for 3-Chloro-4-(trifluoromethyl)phenol.

Safety, Handling, and Storage

Due to its chemical nature, 3-Chloro-4-(trifluoromethyl)phenol must be handled with appropriate precautions. It is classified as harmful and an irritant.

GHS Hazard Statements:

-

Causes skin irritation and potentially severe skin burns.[3][9]

-

Causes serious eye irritation and potentially serious eye damage.[3][9]

-

May be harmful in contact with skin or if inhaled.[3]

-

May cause respiratory irritation.[3]

Protocol: Safe Laboratory Handling

-

Engineering Controls: Always handle this compound inside a certified chemical fume hood to prevent inhalation of vapors.[10] Ensure an emergency eyewash station and safety shower are immediately accessible.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), a flame-retardant lab coat, and chemical safety goggles or a face shield.[8][9]

-

Handling: Avoid all direct contact with skin, eyes, and clothing.[9] Do not eat, drink, or smoke in the handling area.[8] Use compatible spatulas and glassware for transfers.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials.[9][11]

-

Disposal: Dispose of waste and contaminated materials in accordance with all local, regional, and national regulations for hazardous chemical waste.

Conclusion

3-Chloro-4-(trifluoromethyl)phenol is more than a simple chemical; it is a strategic tool for chemists in the pharmaceutical and agrochemical industries. Its molecular weight of 196.55 g/mol is just the beginning of its story. The compound's true value lies in the synergistic effects of its chloro and trifluoromethyl substituents, which provide a unique combination of reactivity, stability, and lipophilicity. A thorough understanding of its synthesis, properties, and safe handling is essential for leveraging its full potential in the creation of next-generation chemical innovations.

References

- Chemsrc. (2025, September 11). 3-Chloro-4-(trifluoromethyl)phenol | CAS#:37900-81-5.

- Chem-Impex. 3-Chloro-4-(trifluoromethoxy)phenol.

- ChemicalBook. 3-CHLORO-4-(TRIFLUOROMETHOXY)PHENOL CAS#: 1000339-94-5.

- Synquest Labs. 4-(Trifluoromethoxy)phenol Safety Data Sheet.

- Ningbo Inno Pharmchem Co., Ltd. (2026, January 26). Exploring the Applications of Trifluoromethylated Phenols in Chemical Synthesis.

- TCI Chemicals. (2025, May 28). SAFETY DATA SHEET: 2-Chloro-4-(trifluoromethyl)phenol.

- PubChem. 4-Chloro-3-(trifluoromethyl)phenol.

- ChemicalBook. (2026, January 13). 4-Trifluoromethylphenol.

- ChemicalBook. (2025, November 4). 3-Chloro-4-hydroxybenzotrifluoride.

- Fisher Scientific. SAFETY DATA SHEET: 4-Chloro-3-(trifluoromethyl)phenol.

- Google Patents. (1989). JPH01268658A - Method for producing 4-fluoro-3-trifluoromethylphenol.

- Thermo Fisher Scientific. (2025, October 8). SAFETY DATA SHEET: 4-Chloro-3-(trifluoromethyl)phenol.

- TCI Chemicals. (2023, March 4). SAFETY DATA SHEET: 2-Chloro-5-hydroxybenzotrifluoride.

- Google Patents. (1979). Preparation of trifluoromethylphenols and novel trifluoromethylphenyl benzyl ether intermediates.

- ACS Publications. (2018, June 20). Synthesis of Chloro(phenyl)trifluoromethyliodane and Catalyst-Free Electrophilic Trifluoromethylations. Organic Letters.

- Google Patents. (1980). EP0019388A1 - Preparation of trifluoromethyl-substituted phenols and phenates.

- Wikipedia. 4-Chlorobenzotrifluoride.

Sources

- 1. nbinno.com [nbinno.com]

- 2. 3-Chloro-4-(trifluoromethyl)phenol | CAS#:37900-81-5 | Chemsrc [chemsrc.com]

- 3. 4-Chloro-3-(trifluoromethyl)phenol | C7H4ClF3O | CID 80520 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 3-Chloro-4-hydroxybenzotrifluoride | 35852-58-5 [chemicalbook.com]

- 5. EP0019388A1 - Preparation of trifluoromethyl-substituted phenols and phenates and the preparation, from these phenols and phenates, of nitro- and trifluoromethyl-substituted diphenyl ethers - Google Patents [patents.google.com]

- 6. 4-Chlorobenzotrifluoride - Wikipedia [en.wikipedia.org]

- 7. 3-CHLORO-4-(TRIFLUOROMETHOXY)PHENOL CAS#: 1000339-94-5 [m.chemicalbook.com]

- 8. tcichemicals.com [tcichemicals.com]

- 9. tcichemicals.com [tcichemicals.com]

- 10. fishersci.com [fishersci.com]

- 11. assets.thermofisher.com [assets.thermofisher.com]

3-Chloro-4-(trifluoromethyl)phenol IUPAC name

An In-depth Technical Guide to 3-Chloro-4-(trifluoromethyl)phenol and Its Isomers for Researchers and Drug Development Professionals

Abstract

Substituted phenols containing trifluoromethyl groups are a cornerstone in modern medicinal chemistry and agrochemical development. The unique electronic properties imparted by the trifluoromethyl (-CF3) group, such as high lipophilicity and metabolic stability, make these compounds highly valuable scaffolds. This guide provides a comprehensive technical overview of 3-Chloro-4-(trifluoromethyl)phenol, along with its key isomers, 4-Chloro-3-(trifluoromethyl)phenol and 2-Chloro-4-(trifluoromethyl)phenol. We will delve into the nuances of their chemical properties, synthesis, reactivity, and applications, with a particular focus on their role as intermediates in the creation of complex molecules. Safety considerations and spectroscopic signatures of these compounds will also be discussed to provide a well-rounded resource for scientists in the field.

Introduction: The Significance of Trifluoromethylated Phenols

The introduction of a trifluoromethyl group into an organic molecule can dramatically alter its physical, chemical, and biological properties.[1] In the context of phenols, the strongly electron-withdrawing nature of the -CF3 group enhances the acidity of the hydroxyl proton, influencing its reactivity and interaction with biological targets. The chloro-substituent further modulates the electronic landscape of the aromatic ring and provides an additional vector for chemical modification. Consequently, chloro-trifluoromethylphenols are sought-after building blocks in the synthesis of high-value compounds, including pharmaceuticals and pesticides.[1]

IUPAC Nomenclature and Isomerism

A critical aspect of working with substituted phenols is the precise understanding of their nomenclature, which dictates the relative positions of the functional groups on the benzene ring. According to IUPAC rules, the carbon atom bearing the hydroxyl group is designated as position 1.[2] The ring is then numbered to give the substituents the lowest possible locants. Therefore, the isomers discussed in this guide are distinct chemical entities with unique properties and applications.

-

3-Chloro-4-(trifluoromethyl)phenol: The primary subject of this guide.

-

4-Chloro-3-(trifluoromethyl)phenol: A well-characterized isomer with significant applications.

-

2-Chloro-4-(trifluoromethyl)phenol: Another important isomer in chemical synthesis.

It is imperative for researchers to verify the specific isomer they are working with, as the biological activity and chemical reactivity can vary significantly between them.

Physicochemical Properties

The table below summarizes the key physicochemical properties of 3-Chloro-4-(trifluoromethyl)phenol and its isomers. These properties are crucial for designing reaction conditions, purification strategies, and for understanding the pharmacokinetic profiles of derivative compounds.

| Property | 3-Chloro-4-(trifluoromethyl)phenol | 4-Chloro-3-(trifluoromethyl)phenol | 2-Chloro-4-(trifluoromethyl)phenol |

| CAS Number | 37900-81-5 | 6294-93-5 | 35852-58-5 |

| Molecular Formula | C₇H₄ClF₃O | C₇H₄ClF₃O | C₇H₄ClF₃O |

| Molecular Weight | 196.55 g/mol | 196.55 g/mol | 196.55 g/mol |

| Boiling Point | 230.2±35.0 °C at 760 mmHg | Not available | 66°C/13mmHg |

| Density | 1.5±0.1 g/cm³ | Not available | Not available |

| pKa | Not available | Not available | 7.09±0.18 |

Synthesis and Reactivity

The synthesis of chloro-trifluoromethylphenols generally proceeds through a multi-step sequence, often culminating in a diazotization-hydrolysis of a corresponding aniline precursor.

General Synthetic Pathway

A common and industrially viable route to synthesize these phenols involves the Sandmeyer-type reaction of the corresponding chloro-trifluoromethylaniline. The general workflow is depicted below:

Caption: Generalized synthetic workflow for the preparation of chloro-trifluoromethylphenols.

Detailed Protocol: Synthesis of 4-Chloro-3-(trifluoromethyl)aniline (Precursor to the Phenol)

The synthesis of the aniline precursor is a critical step. A patented method for a related isocyanate provides a detailed procedure for obtaining the aniline.[1]

-

Nitration: o-Chlorobenzotrifluoride is reacted with a nitrating agent, such as a mixture of nitric acid and sulfuric acid, to introduce a nitro group onto the aromatic ring. The reaction conditions are carefully controlled to favor the formation of 4-nitro-2-chlorobenzotrifluoride.

-

Reduction: The resulting nitro compound is then reduced to the corresponding aniline. Common reduction methods include the use of iron powder in the presence of an acid or catalytic hydrogenation.[1]

Conversion of Aniline to Phenol

The conversion of the chloro-trifluoromethylaniline to the phenol is typically achieved through a diazotization reaction followed by hydrolysis.

-

Diazotization: The aniline is treated with nitrous acid (generated in situ from sodium nitrite and a strong acid like sulfuric acid) at low temperatures (0-5 °C) to form a diazonium salt.

-

Hydrolysis: The diazonium salt solution is then heated, leading to the replacement of the diazonium group with a hydroxyl group, yielding the desired phenol.

Reactivity of the Phenol

The hydroxyl group of these phenols can undergo a variety of reactions, making them versatile intermediates.

-

Etherification: The phenolic proton is acidic and can be deprotonated with a base to form a phenoxide, which is a potent nucleophile for Williamson ether synthesis. This is a key reaction in the synthesis of many pharmaceuticals.

-

Esterification: The hydroxyl group can be acylated with acid chlorides or anhydrides to form esters.

-

Electrophilic Aromatic Substitution: The electron-withdrawing nature of the chloro and trifluoromethyl groups deactivates the ring towards further electrophilic substitution. However, under forcing conditions, additional functional groups can be introduced.

-

Deoxyfluorination: The hydroxyl group can be replaced with a fluorine atom using specialized reagents like PhenoFluorMix, which is a mixture of N,N′-1,3-bis(2,6-diisopropylphenyl)chloroimidazolium chloride and CsF.[3]

Applications in Drug Discovery and Agrochemicals

The unique properties of chloro-trifluoromethylphenols make them valuable in the development of new bioactive molecules.

Pharmaceutical Applications

-

Kinase Inhibitors: The scaffold of 4-chloro-3-(trifluoromethyl)phenol is present in the structure of Sorafenib , a multi-kinase inhibitor used in the treatment of certain types of cancer. The phenol is a precursor to the aniline that is a key component of the drug.

-

Antidepressants: While not a direct precursor, the related compound 4-(trifluoromethyl)phenol is a known metabolite of the widely prescribed antidepressant fluoxetine .[4] This highlights the biocompatibility and metabolic pathways of such fluorinated phenols.

-

GPR119 Modulators: 3-Chloro-4-(trifluoromethoxy)phenol, a closely related analog, is used in the preparation of isoindolinone compounds that act as GPR119 modulators for the potential treatment of diabetes and obesity.

Agrochemical Applications

These phenols are important intermediates in the synthesis of a variety of herbicides and fungicides.[5] The presence of the chloro and trifluoromethyl groups can enhance the efficacy and selectivity of the final pesticide product.

Safety and Toxicology

Substituted phenols, particularly those containing halogens, should be handled with care. The available safety data for the isomers of 3-chloro-4-(trifluoromethyl)phenol indicate that they can be hazardous.

| Hazard Statement | 4-Chloro-3-(trifluoromethyl)phenol[6] | 2-Chloro-4-(trifluoromethyl)phenol[7] |

| Acute Toxicity (Oral) | Harmful if swallowed (H302) | Not classified |

| Skin Corrosion/Irritation | Causes severe skin burns and eye damage (H314) / Causes skin irritation (H315) | Causes skin irritation (H315) |

| Serious Eye Damage/Irritation | Causes serious eye damage (H318) / Causes serious eye irritation (H319) | Causes serious eye irritation (H319) |

| Acute Toxicity (Dermal) | Harmful in contact with skin (H312) | Not classified |

| Acute Toxicity (Inhalation) | Harmful if inhaled (H332) | Not classified |

| Specific Target Organ Toxicity (Single Exposure) | May cause respiratory irritation (H335) | May cause respiratory irritation (H335) |

Handling Precautions:

-

Always work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

-

Avoid inhalation of dust or vapors.

-

Prevent contact with skin and eyes.

-

Consult the Safety Data Sheet (SDS) for the specific compound before use.

Spectroscopic Characterization

Spectroscopic analysis is essential for confirming the identity and purity of these compounds.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum will show characteristic signals for the aromatic protons, with their chemical shifts and coupling patterns being indicative of the substitution pattern. The phenolic proton will appear as a broad singlet, the chemical shift of which is dependent on the solvent and concentration.

-

¹³C NMR: The carbon NMR will show distinct signals for each of the seven carbon atoms in the molecule. The carbon attached to the trifluoromethyl group will appear as a quartet due to coupling with the fluorine atoms.

-

¹⁹F NMR: The fluorine NMR will show a singlet for the -CF₃ group.

-

-

Infrared (IR) Spectroscopy: The IR spectrum will exhibit a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the phenolic hydroxyl group. Characteristic absorptions for the C-Cl, C-F, and aromatic C-H and C=C bonds will also be present.

-

Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound. The isotopic pattern of the molecular ion will be characteristic of a molecule containing one chlorine atom (M+ and M+2 peaks in an approximately 3:1 ratio).

Conclusion

3-Chloro-4-(trifluoromethyl)phenol and its isomers are valuable and versatile building blocks in the synthesis of complex organic molecules with significant biological activity. A thorough understanding of their synthesis, reactivity, and safe handling is crucial for researchers in drug discovery and agrochemical development. The strategic incorporation of these scaffolds can lead to the development of novel compounds with improved efficacy and pharmacokinetic properties. As with any reactive chemical, adherence to strict safety protocols is paramount to ensure the well-being of laboratory personnel.

References

-

Vedantu. Phenols Nomenclature: Rules, Examples & Tips for Students. Available at: [Link]

- Google Patents. CN110885298B - Synthesis method of 4-chloro-3- (trifluoromethyl) phenylisocyanate.

-

CUNY Manifold. 2.4 IUPAC Naming of Organic Compounds with Functional Groups | Organic Chemistry I. Available at: [Link]

-

Fiveable. Naming Alcohols and Phenols | Organic Chemistry Class Notes. Available at: [Link]

-

Aakash Institute. phenols nomenclature in chemistry: Definition, Types and Importance. Available at: [Link]

-

Unacademy. About Phenols Nomenclature. Available at: [Link]

-

PubChem. 4-Chloro-3-(trifluoromethyl)phenol. Available at: [Link]

-

PubChem. 3-(Trifluoromethyl)phenol. Available at: [Link]

-

PubChem. 4-(Trifluoromethyl)phenol. Available at: [Link]

-

Organic Letters. PhenoFluorMix: Practical Chemoselective Deoxyfluorination of Phenols. Available at: [Link]

-

PubChem. 2-Chloro-4-(trifluoromethyl)phenol. Available at: [Link]

Sources

- 1. CN110885298B - Synthesis method of 4-chloro-3- (trifluoromethyl) phenylisocyanate - Google Patents [patents.google.com]

- 2. Phenols Nomenclature: Rules, Examples & Tips for Students [vedantu.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. 4-(Trifluoromethyl)phenol | C7H5F3O | CID 67874 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chemimpex.com [chemimpex.com]

- 6. 4-Chloro-3-(trifluoromethyl)phenol | C7H4ClF3O | CID 80520 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 2-Chloro-4-(trifluoromethyl)phenol | C7H4ClF3O | CID 2736603 - PubChem [pubchem.ncbi.nlm.nih.gov]

Synonyms for 3-Chloro-4-(trifluoromethyl)phenol

An In-Depth Technical Guide to 3-Chloro-4-(trifluoromethyl)phenol and Its Isomeric Variants

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 3-Chloro-4-(trifluoromethyl)phenol, a key intermediate in the development of novel pharmaceuticals and agrochemicals. Designed for researchers, scientists, and professionals in drug development, this document delves into the chemical identity, properties, synthesis, and applications of this compound, while also clarifying its distinction from critical isomers. The causality behind experimental choices and the self-validating nature of described protocols are emphasized to ensure scientific integrity.

Core Compound Analysis: 3-Chloro-4-(trifluoromethyl)phenol

3-Chloro-4-(trifluoromethyl)phenol is a substituted aromatic compound whose structural features—a phenol group, a chlorine atom, and a trifluoromethyl group—confer unique reactivity and utility in organic synthesis. The electron-withdrawing nature of the trifluoromethyl group significantly impacts the acidity of the phenolic proton and the reactivity of the aromatic ring.

Chemical Identity and Synonyms

Precise identification of chemical compounds is fundamental to reproducible research and safety. 3-Chloro-4-(trifluoromethyl)phenol is known by several identifiers, which are crucial for database searches and procurement.

| Identifier Type | Value |

| IUPAC Name | 3-chloro-4-(trifluoromethyl)phenol |

| CAS Number | 37900-81-5[1] |

| Linear Formula | C₇H₄ClF₃O[1][2] |

| Molecular Formula | C₇H₄ClF₃O[3] |

| Molecular Weight | 196.55 g/mol [3] |

The primary synonym used interchangeably in literature and commercial listings is its IUPAC name.[1][2]

Physicochemical Properties

Understanding the physical and chemical properties is essential for designing synthetic routes, purification protocols, and appropriate handling procedures.

| Property | Value | Source |

| Boiling Point | 230.2 ± 35.0 °C at 760 mmHg | [3] |

| Density | 1.5 ± 0.1 g/cm³ | [3] |

Safety and Handling

Proper laboratory practice necessitates a thorough understanding of a compound's hazards.

The following DOT script visualizes the chemical structure of the core compound.

Caption: Structure of 3-Chloro-4-(trifluoromethyl)phenol.

Isomeric Variants: A Comparative Analysis

In synthetic chemistry, isomers often exhibit vastly different biological activities and chemical properties. Distinguishing 3-Chloro-4-(trifluoromethyl)phenol from its isomers is critical. The two most common isomers are 2-Chloro-4-(trifluoromethyl)phenol and 4-Chloro-3-(trifluoromethyl)phenol.

2-Chloro-4-(trifluoromethyl)phenol

-

Key Properties:

-

Safety Profile:

-

Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[4]

-

This isomer is generally considered more hazardous than the 3-chloro variant.

-

4-Chloro-3-(trifluoromethyl)phenol

-

Key Properties:

-

Molecular Weight: 196.55 g/mol [6]

-

-

Safety Profile:

The following diagram illustrates the relationship between the core compound and its main isomers.

Caption: Positional isomers of Chlorotrifluoromethylphenol.

Synthesis and Methodologies

The synthesis of substituted phenols often involves multi-step processes that require careful control of reaction conditions to ensure regioselectivity. While specific, peer-reviewed synthesis routes for 3-Chloro-4-(trifluoromethyl)phenol are not broadly published, general methodologies for related structures provide a validated framework.

General Synthetic Strategy

A common approach for synthesizing halogenated trifluoromethylphenols involves the chlorination of a corresponding trifluoromethylphenol precursor. The choice of chlorinating agent and catalyst is critical for directing the chlorine to the desired position on the aromatic ring.

Example Protocol: Synthesis of 2-Chloro-4-(trifluoromethyl)phenol

This protocol for an isomer provides insight into the likely reaction class.

-

Starting Material: 4-(Trifluoromethyl)phenol.[5]

-

Chlorination: The phenol is reacted with a chlorinating agent such as N-chlorosuccinimide (NCS) in the presence of a Lewis acid catalyst like zirconium tetrachloride (ZrCl₄).[5]

-

Reaction Conditions: The reaction is typically carried out in a suitable solvent like dichloromethane at reduced temperatures to control selectivity.[5]

-

Workup and Purification: The reaction is quenched, and the product is extracted. Purification is achieved through column chromatography or distillation.

The following workflow visualizes a generalized synthesis process.

Caption: Generalized workflow for synthesis.

Applications in Research and Development

Halogenated and trifluoromethylated phenols are crucial building blocks in medicinal chemistry and agrochemical science. The trifluoromethyl group often enhances metabolic stability and binding affinity of drug candidates.[10]

-

Pharmaceuticals: These compounds serve as intermediates in the synthesis of Active Pharmaceutical Ingredients (APIs).[10] For example, the related structure 4-chloro-3-(trifluoromethyl)phenyl is a key component of the FDA-approved drug Sorafenib, an inhibitor used in cancer therapy.[11]

-

Agrochemicals: They are instrumental in creating advanced herbicides and fungicides, where the specific substitution pattern dictates the mode of action and selectivity.[10][12]

-

Materials Science: Their unique properties are leveraged in the formulation of specialty polymers and coatings that require high chemical resistance.[12]

Analytical Characterization

The identity and purity of 3-Chloro-4-(trifluoromethyl)phenol and its isomers are confirmed using standard analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide definitive information about the substitution pattern on the aromatic ring.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: Provides information on functional groups. For the isomer 4-Chloro-3-(trifluoromethyl)phenol, spectra are well-documented.[6]

-

Gas Chromatography-Mass Spectrometry (GC-MS): Used to determine purity and confirm molecular weight.

Conclusion

3-Chloro-4-(trifluoromethyl)phenol is a valuable chemical intermediate with distinct properties and a specific safety profile. For researchers and developers, a precise understanding of its identity, as well as the properties of its common isomers, is paramount for successful and safe application in the synthesis of next-generation pharmaceuticals, agrochemicals, and advanced materials. The methodologies and data presented in this guide provide an authoritative foundation for working with this important class of compounds.

References

-

Chemsrc. 3-Chloro-4-(trifluoromethyl)phenol | CAS#:37900-81-5. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. The Role of 3-Chloro-4-fluorobenzotrifluoride in Advanced Chemical Synthesis. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. Exploring the Synthesis and Applications of 4-(Trifluoromethyl)phenol in Pharmaceutical Research. [Link]

-

PubChem. 4-Chloro-3-(trifluoromethyl)phenol | C7H4ClF3O | CID 80520. [Link]

-

PubChem. 2-Chloro-4-(trifluoromethyl)phenol | C7H4ClF3O | CID 2736603. [Link]

-

ResearchGate. FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. [Link]

Sources

- 1. 3-Chloro-4-trifluoromethylphenol | 37900-81-5 [sigmaaldrich.com]

- 2. 3-Chloro-4-trifluoromethylphenol | 37900-81-5 [sigmaaldrich.com]

- 3. 3-Chloro-4-(trifluoromethyl)phenol | CAS#:37900-81-5 | Chemsrc [chemsrc.com]

- 4. 2-Chloro-4-(trifluoromethyl)phenol | C7H4ClF3O | CID 2736603 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 3-Chloro-4-hydroxybenzotrifluoride | 35852-58-5 [chemicalbook.com]

- 6. 4-Chloro-3-(trifluoromethyl)phenol | C7H4ClF3O | CID 80520 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. tcichemicals.com [tcichemicals.com]

- 8. fishersci.com [fishersci.com]

- 9. WERCS Studio - Application Error [assets.thermofisher.com]

- 10. nbinno.com [nbinno.com]

- 11. researchgate.net [researchgate.net]

- 12. chemimpex.com [chemimpex.com]

Technical Profile: 2-Chloro-4-hydroxybenzotrifluoride

The following technical guide provides an in-depth analysis of 2-Chloro-4-hydroxybenzotrifluoride , a critical fluorinated intermediate in the synthesis of protoporphyrinogen oxidase (PPO) inhibitor herbicides.

Synonyms: 2-Chloro-4-(trifluoromethyl)phenol; 3-Chloro-4-hydroxybenzotrifluoride CAS Registry Number: 35852-58-5[1]

Executive Summary

2-Chloro-4-hydroxybenzotrifluoride is a disubstituted phenolic intermediate characterized by the presence of a strongly electron-withdrawing trifluoromethyl group (-CF₃) and a chlorine atom ortho to the hydroxyl group. It serves as the primary "left-side" building block for the diphenyl ether class of herbicides, including Oxyfluorfen , Fomesafen , and Lactofen . Its chemical value lies in the unique electronic synergy between the acidic phenolic proton (pKa ~7.1) and the lipophilic trifluoromethyl moiety, which enhances the metabolic stability and bioavailability of the final bioactive compounds.[2]

Chemical Identity & Structural Analysis

Precise nomenclature is vital due to the varying numbering systems used in industrial catalogs.

-

Common Industrial Name: 3-Chloro-4-hydroxybenzotrifluoride (Numbering based on benzotrifluoride parent)[1]

-

Molecular Formula: C₇H₄ClF₃O[2]

Structural Conformation

The molecule adopts a planar aromatic conformation. The -OH group acts as a strong pi-donor, while the -CF₃ group at the para position acts as a strong sigma-acceptor (inductive effect). The chlorine atom at the ortho position exerts a steric influence that twists the optimal bond angles for subsequent ether linkages, a feature exploited in drug and agrochemical design to lock conformations.

Physicochemical Properties

The following data aggregates experimental and predicted values relevant for process engineering.

| Property | Value | biological/Process Implication |

| Molecular Weight | 196.55 g/mol | -- |

| Physical State | Liquid / Low-melting Solid | MP is approx. 20-25°C; often handled as a liquid melt. |

| Boiling Point | 66–68 °C @ 13 mmHg | Volatile under vacuum; requires careful distillation. |

| Density | 1.47 g/mL | High density aids in phase separation from aqueous layers. |

| Acidity (pKa) | 7.09 (Predicted) | Significantly more acidic than phenol (pKa 10). Forms stable phenolate anions easily. |

| Lipophilicity (LogP) | ~2.6 | Moderate lipophilicity facilitates membrane permeability in derived actives. |

Synthetic Pathways

The industrial synthesis relies on the regioselective chlorination of 4-(trifluoromethyl)phenol. The hydroxyl group's strong ortho/para directing effect dominates the meta directing effect of the trifluoromethyl group, directing the incoming halogen almost exclusively to the 2-position (ortho to OH).

Protocol A: Direct Chlorination (Industrial Standard)

Mechanism: Electrophilic Aromatic Substitution (EAS).

-

Starting Material: 4-(trifluoromethyl)phenol (p-trifluoromethylphenol).[6]

-

Reagent: Sulfuryl chloride (

) or Chlorine gas ( -

Catalyst: Often uncatalyzed or trace

. -

Conditions: Controlled temperature (0–20°C) to prevent over-chlorination to the 2,6-dichloro derivative.

Protocol B: Nucleophilic Aromatic Substitution (SNAr)

Mechanism: Displacement of activated fluoride.[2]

-

Substrate: 3-Chloro-4-fluorobenzotrifluoride.

-

Reagent: KOH / DMSO.

-

Note: Higher cost; used only when specific isomer purity is critical and difficult to achieve via chlorination.

Visualization: Synthesis Workflow

Figure 1: The hydroxyl group directs the electrophilic chlorine to the ortho position, yielding the target intermediate.

Applications in Agrochemical Development

This compound is the "warhead" carrier for Protoporphyrinogen Oxidase (PPO) Inhibitors . The 2-chloro-4-trifluoromethylphenoxy moiety mimics the substrate of the PPO enzyme, leading to the accumulation of protoporphyrin IX, which generates toxic singlet oxygen upon light exposure, destroying the weed's cell membranes.

Key Downstream Products

-

Oxyfluorfen: Contact herbicide for broadleaf control.

-

Fomesafen: Soybean herbicide.

-

Lactofen: Selective herbicide for cotton and soybeans.

Experimental Workflow: Synthesis of Oxyfluorfen Analog

This protocol demonstrates the Ulmann Ether Synthesis coupling, the critical step in utilizing 2-Chloro-4-hydroxybenzotrifluoride.

Reagents:

-

2-Chloro-4-(trifluoromethyl)phenol (1.0 eq)

-

3,4-Dichloronitrobenzene (1.1 eq)

-

Potassium Carbonate (

) (anhydrous, 2.0 eq)[4] -

Solvent: DMF or DMSO.

Step-by-Step Protocol:

-

Phenolate Formation: Charge a reaction vessel with 2-Chloro-4-(trifluoromethyl)phenol and DMF. Add

and stir at 60°C for 1 hour. Why: The pKa of 7.1 allows easy deprotonation to form the nucleophilic phenoxide anion. -

Coupling (SNAr): Add 3,4-Dichloronitrobenzene. Heat the mixture to 120–140°C.

-

Monitoring: Monitor by HPLC for the disappearance of the phenol. The electron-withdrawing nitro group on the benzene ring activates the chloride for displacement.

-

Workup: Cool to room temperature. Pour into ice water. The product precipitates. Filter and recrystallize from ethanol.

Visualization: PPO Inhibitor Logic

Figure 2: Synthesis and Mode of Action (MOA) for Diphenyl Ether Herbicides.

Handling & Safety Protocols

Hazard Classification: Corrosive, Toxic.

-

Skin/Eye: Causes severe skin burns and eye damage. The combination of the phenol and halogen groups increases skin permeability.

-

Inhalation: Destructive to mucous membranes.

Self-Validating Safety System:

-

Neutralization Check: Keep a saturated solution of Sodium Bicarbonate (

) nearby. If a spill occurs, apply immediately. The evolution of -

Double-Gloving: Use Nitrile gloves over Laminate film gloves. The fluorinated nature of the compound can degrade standard latex.

References

-

Santa Cruz Biotechnology. 3-Chloro-4-hydroxybenzotrifluoride Product Data. SCBT. Link

-

PubChem. 2-Chloro-4-(trifluoromethyl)phenol - Compound Summary. National Library of Medicine. Link

-

ChemicalBook. 3-Chloro-4-hydroxybenzotrifluoride Properties and Synthesis. ChemicalBook. Link

-

BenchChem. Synthesis and Applications of 2-Chloro-4-(trifluoromethyl)phenol. BenchChem. Link

-

MDPI. FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review. Processes 2022, 10, 2054.[7] Link

Sources

- 1. 2-Chloro-4-(trifluoromethyl)phenol | C7H4ClF3O | CID 2736603 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-Chloro-4-(trifluoromethyl)phenol | 35852-58-5 | Benchchem [benchchem.com]

- 3. chemimpex.com [chemimpex.com]

- 4. EP0019388A1 - Preparation of trifluoromethyl-substituted phenols and phenates and the preparation, from these phenols and phenates, of nitro- and trifluoromethyl-substituted diphenyl ethers - Google Patents [patents.google.com]

- 5. PubChemLite - 2-chloro-4-(trifluoromethyl)phenol (C7H4ClF3O) [pubchemlite.lcsb.uni.lu]

- 6. 4-Trifluoromethylphenol | 402-45-9 [chemicalbook.com]

- 7. researchgate.net [researchgate.net]

Technical Guide: Solubility Profile and Handling of 3-Chloro-4-(trifluoromethyl)phenol

[1][2]

Part 1: Executive Summary & Chemical Identity[1][3]

Target Molecule: 3-Chloro-4-(trifluoromethyl)phenol CAS Registry Number: 37900-81-5 Molecular Formula: C₇H₄ClF₃O Molecular Weight: 196.55 g/mol [1][2][]

This guide provides a technical analysis of the solubility characteristics of 3-Chloro-4-(trifluoromethyl)phenol (CTFMP).[1][2] As a halogenated phenol featuring both a chloro group and a trifluoromethyl moiety, CTFMP exhibits a distinct amphiphilic profile dominated by high lipophilicity and moderate acidity.[2] This document outlines solvent compatibility, thermodynamic dissolution factors, and experimental protocols for researchers utilizing CTFMP as an intermediate in pharmaceutical or agrochemical synthesis.[1][2]

Part 2: Structural Analysis & Solubility Mechanisms[1]

Electronic and Steric Influences

The solubility of CTFMP is governed by the interplay between its polar hydroxyl head group and its highly lipophilic halogenated body.[2]

-

Phenolic Hydroxyl (C-1): Acts as a hydrogen bond donor (HBD) and acceptor (HBA).[1][2] This moiety drives solubility in polar protic (e.g., alcohols) and aprotic (e.g., DMSO) solvents.[1][2]

-

Trifluoromethyl Group (C-4): A strong electron-withdrawing group (EWG) located para to the hydroxyl.[1][2] It significantly increases the hydrophobicity (LogP) and acidity of the phenol.[1][2] The C-F bonds are non-polarizable, reducing van der Waals interactions with non-fluorinated solvents, often requiring specific fluorinated solvents or high-dielectric organics for optimal miscibility.[1][2]

-

Chloro Substituent (C-3): Located meta to the hydroxyl and ortho to the trifluoromethyl group.[1][2] It adds lipophilicity and steric bulk, further depressing water solubility.[2]

Predicted Acidity (pKa)

Due to the combined electron-withdrawing effects of the para-CF₃ (

Part 3: Solubility Profile in Organic Solvents[1]

The following data categorizes solvent compatibility based on dielectric constant (

Table 1: Solubility Classification (Estimated at 25°C)

| Solvent Class | Representative Solvents | Solubility Rating | Mechanistic Rationale |

| Polar Aprotic | DMSO, DMF, DMAc | Very High (>200 mg/mL) | Strong H-bond acceptors stabilize the phenolic proton; high dielectric constant solvates the dipole.[1][2] |

| Polar Protic | Methanol, Ethanol, Isopropanol | High (>100 mg/mL) | Favorable H-bonding network between solvent OH and phenol OH.[1][2] |

| Ethers | THF, 1,4-Dioxane, MTBE | High (>100 mg/mL) | Oxygen lone pairs in ethers act as H-bond acceptors for the phenolic hydrogen.[1][2] |

| Chlorinated | Dichloromethane (DCM), Chloroform | Moderate to High | Good interaction with the aromatic core and chloro-substituent; "like dissolves like" for halogenated moieties.[1][2] |

| Esters | Ethyl Acetate | Moderate | H-bonding capability exists, but lower polarity than alcohols/DMSO.[1][2] |

| Hydrocarbons | Hexane, Toluene | Low / Sparing | Lack of H-bonding capability; high energy cost to desolvate the phenolic OH.[1][2] Toluene is better than hexane due to |

| Aqueous | Water (Neutral pH) | Insoluble (<1 mg/mL) | Hydrophobic effect of CF₃ and Cl dominates.[1][2] |

| Aqueous Base | 1M NaOH, 1M K₂CO₃ | Soluble | Deprotonation yields the phenolate anion, which is highly water-soluble.[1][2] |

ngcontent-ng-c3230145110="" class="ng-star-inserted">Critical Note: While CTFMP is highly soluble in DMSO and DMF, recovery from these high-boiling solvents can be difficult.[2] For process chemistry, Ethyl Acetate or MTBE are recommended for extraction, while DCM is ideal for transport and reagent preparation.[1][2]

Part 4: Dissolution Dynamics & Visualization[1]

The dissolution process involves breaking the crystal lattice (enthalpy of fusion) and forming solvation shells.[1][2] The diagram below illustrates the decision logic for solvent selection based on the intended application.

Figure 1: Solvent selection decision tree based on process requirements (Synthesis, Extraction, or Analysis).

Part 5: Experimental Protocols

Protocol: Saturation Shake-Flask Method

To determine the precise solubility limit in a specific solvent (e.g., for crystallization optimization), follow this self-validating protocol.

Materials:

Procedure:

-

Preparation: Add excess CTFMP solid (~500 mg) to a glass vial containing 2 mL of the target solvent.

-

Equilibration: Cap the vial and agitate (shake or stir) at the target temperature (e.g., 25°C) for 24 hours. Visual Check: Ensure solid remains visible at the bottom.[2] If all solid dissolves, add more until saturation is maintained.[2]

-

Filtration: Stop agitation and allow solids to settle for 1 hour. Withdraw the supernatant using a syringe and filter through a 0.45 µm PTFE filter into a pre-weighed vial.

-

Quantification (Gravimetric): Evaporate the solvent carefully under a nitrogen stream or vacuum.[2] Weigh the residue.[2]

-

Validation: For higher accuracy, dissolve the residue in mobile phase and quantify via HPLC-UV (254 nm) against a standard curve.

Handling & Safety[1][2][7]

-

Corrosivity: As a halogenated phenol, CTFMP is likely corrosive to skin and eyes.[2][6] Wear chemically resistant gloves (Nitrile > 0.11 mm) and safety goggles.[1][2]

-

Volatility: The CF₃ group increases volatility compared to non-fluorinated analogues.[2] Handle in a fume hood to avoid inhalation of vapors.[2]

-

Incompatibility: Avoid contact with strong oxidizing agents and strong bases (unless salt formation is intended).[1][2]

References

-

PubChem. 4-Chloro-3-(trifluoromethyl)phenol Compound Summary (Isomer Analogue Data). National Library of Medicine.[2][7] Available at: [Link][1][2]

-

Hansch, C., et al. Exploring QSAR: Hydrophobic, Electronic, and Steric Constants.[1][2][7] American Chemical Society, 1995.[2][7] (Foundational text for Hammett constants

and

Sources

- 1. 4-Trifluoromethylphenol | 402-45-9 [chemicalbook.com]

- 2. 4-Chloro-3-(trifluoromethyl)phenol | C7H4ClF3O | CID 80520 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. CAS 37900-81-5: 3-Chloro-4-(trifluoromethyl)phenol [cymitquimica.com]

- 5. 4-(Trifluoromethyl)phenol | C7H5F3O | CID 67874 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. assets.thermofisher.cn [assets.thermofisher.cn]

- 7. 3-Chlorophenol | C6H4ClOH | CID 7933 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Potential Toxicological Effects of 3-Chloro-4-(trifluoromethyl)phenol

Introduction

3-Chloro-4-(trifluoromethyl)phenol is a halogenated aromatic compound with potential applications in various industrial and pharmaceutical sectors. Its structure, characterized by the presence of a chlorine atom and a trifluoromethyl group on the phenol ring, suggests a complex toxicological profile that warrants a thorough investigation. The trifluoromethyl group is known for its high stability and electron-withdrawing properties, which can significantly influence the metabolic fate and biological activity of the parent molecule. This guide provides a comprehensive overview of the anticipated toxicological effects of 3-Chloro-4-(trifluoromethyl)phenol, drawing upon existing knowledge of structurally related chlorophenols and trifluoromethyl-containing compounds. It is intended for researchers, scientists, and professionals in drug development who require a detailed understanding of the potential hazards associated with this chemical.

Predicted Physicochemical Properties and Toxicokinetics

While specific experimental data for 3-Chloro-4-(trifluoromethyl)phenol is limited, its physicochemical properties can be predicted based on its structure. The presence of the trifluoromethyl group is expected to increase its lipophilicity, potentially enhancing its absorption across biological membranes.

Absorption, Distribution, Metabolism, and Excretion (ADME)

-

Absorption: Like other chlorophenols, it is anticipated to be readily absorbed through the skin, gastrointestinal tract, and respiratory system.[1][2]

-

Distribution: Due to its lipophilic nature, the compound may distribute to and accumulate in fatty tissues.

-

Metabolism: The metabolism of 3-Chloro-4-(trifluoromethyl)phenol is likely to proceed via phase I and phase II reactions in the liver. Phase I metabolism may involve hydroxylation of the aromatic ring, mediated by cytochrome P450 enzymes. The trifluoromethyl group is generally resistant to metabolic breakdown.[3] Phase II metabolism would likely involve conjugation of the phenolic hydroxyl group with glucuronic acid or sulfate to form more water-soluble metabolites that can be readily excreted.

-

Excretion: The primary route of excretion is expected to be through the urine as conjugated metabolites.

Anticipated Toxicological Profile

Based on the toxicological data of analogous compounds, 3-Chloro-4-(trifluoromethyl)phenol is predicted to exhibit a range of adverse effects.

Acute Toxicity

Ingestion, inhalation, or dermal contact with 3-Chloro-4-(trifluoromethyl)phenol may lead to acute toxic effects.[4] Symptoms could range from skin and eye irritation to more severe systemic effects.[5] High doses may cause neurotoxicity, manifesting as tremors and convulsions.[6]

Sub-chronic and Chronic Toxicity

Repeated or prolonged exposure to compounds structurally similar to 3-Chloro-4-(trifluoromethyl)phenol has been associated with effects on the liver and kidneys.[7] Chronic exposure to certain chlorophenols has also been linked to an increased risk of cancer.[1]

Mechanisms of Toxicity

The toxicity of halogenated phenols is often attributed to their ability to uncouple oxidative phosphorylation, generate reactive oxygen species (ROS), and induce cellular damage.

Oxidative Stress and Cellular Damage

The metabolism of phenolic compounds can lead to the formation of reactive intermediates that can deplete cellular antioxidants and cause oxidative damage to lipids, proteins, and DNA. This oxidative stress is a key initiating event in cytotoxicity and genotoxicity.

Mitochondrial Dysfunction

Many phenolic compounds can interfere with mitochondrial function by disrupting the electron transport chain and collapsing the mitochondrial membrane potential. This can lead to a decrease in ATP production and the release of pro-apoptotic factors, ultimately triggering cell death.

Caption: Predicted metabolic activation and toxicity pathway.

Experimental Protocols for Toxicological Assessment

A comprehensive toxicological evaluation of 3-Chloro-4-(trifluoromethyl)phenol would involve a battery of in vitro and in vivo assays.

In Vitro Cytotoxicity Assays

These assays are crucial for determining the concentration at which the compound induces cell death and for elucidating the underlying mechanisms.

1. Cell Viability Assay (Resazurin Reduction Assay) [8]

-

Principle: This assay measures the metabolic activity of viable cells. Resazurin (a non-fluorescent blue dye) is reduced to the highly fluorescent resorufin by mitochondrial enzymes in living cells.

-

Protocol:

-

Seed cells (e.g., HepG2, a human liver cancer cell line) in a 96-well plate and allow them to attach overnight.

-

Treat the cells with a range of concentrations of 3-Chloro-4-(trifluoromethyl)phenol for 24, 48, or 72 hours.

-

Add the resazurin solution to each well and incubate for 2-4 hours.

-

Measure the fluorescence at an excitation wavelength of 560 nm and an emission wavelength of 590 nm.

-

Calculate the percentage of cell viability relative to untreated control cells.

-

2. Apoptosis Assay (Caspase-Glo 3/7 Assay) [8]

-

Principle: This assay measures the activity of caspases 3 and 7, key executioner caspases in the apoptotic pathway.

-

Protocol:

-

Follow the same cell seeding and treatment protocol as the cell viability assay.

-

After the treatment period, add the Caspase-Glo 3/7 reagent to each well.

-

Incubate at room temperature for 1 hour to allow for cell lysis and the caspase reaction to occur.

-

Measure the luminescence using a luminometer.

-

An increase in luminescence indicates an increase in caspase 3/7 activity and apoptosis.

-

Caption: In Vitro Cytotoxicity Testing Workflow.

In Vitro Genotoxicity Assays

These assays are designed to detect the potential of a chemical to cause DNA damage.

1. Micronucleus Test [9]

-

Principle: This test identifies the formation of micronuclei, which are small, extranuclear bodies that contain chromosomal fragments or whole chromosomes that were not incorporated into the daughter nuclei during mitosis.

-

Protocol:

-

Treat cultured human lymphocytes or a suitable cell line with various concentrations of the test compound, with and without metabolic activation (S9 mix).

-

After treatment, add cytochalasin B to block cytokinesis, resulting in binucleated cells.

-

Harvest the cells, fix, and stain them with a DNA-specific stain (e.g., Giemsa or a fluorescent dye).

-

Score the frequency of micronuclei in binucleated cells under a microscope.

-

2. Comet Assay (Single Cell Gel Electrophoresis) [9]

-

Principle: This assay detects DNA strand breaks in individual cells. Cells are embedded in agarose on a microscope slide, lysed, and subjected to electrophoresis. Damaged DNA fragments migrate out of the nucleus, forming a "comet tail."

-

Protocol:

-

Expose cells in suspension or monolayers to the test compound for a short period.

-

Embed the cells in low-melting-point agarose on a microscope slide.

-

Lyse the cells with a high-salt and detergent solution to remove membranes and proteins.

-

Subject the slides to electrophoresis under alkaline conditions to unwind and separate DNA fragments.

-

Stain the DNA with a fluorescent dye and visualize under a fluorescence microscope.

-

Quantify the extent of DNA damage by measuring the length and intensity of the comet tail.

-

Quantitative Data Summary (Hypothetical)

As no specific data for 3-Chloro-4-(trifluoromethyl)phenol is available, the following table presents hypothetical IC50 values based on data for structurally related phenolic compounds to illustrate how such data would be presented.

| Assay Type | Cell Line | Endpoint | Hypothetical IC50 (µM) | Reference Compound |

| Cytotoxicity | HepG2 | Cell Viability | 50 - 150 | 4-Chlorophenol |

| Apoptosis | Jurkat | Caspase-3/7 Activity | 25 - 100 | Pentachlorophenol |

| Genotoxicity | CHO | Micronucleus Formation | > 200 | 2,4-Dichlorophenol |

Risk Assessment and Conclusion

Further research, including the experimental protocols outlined in this guide, is essential to fully characterize the toxicological profile of 3-Chloro-4-(trifluoromethyl)phenol. This will enable a comprehensive risk assessment and the implementation of appropriate safety measures for its handling and use.

References

-

Michałowicz, J., & Duda, W. (2020). Toxicological Profile of Chlorophenols and Their Derivatives in the Environment: The Public Health Perspective. International Journal of Environmental Research and Public Health, 17(23), 8887. [Link]

-

National Toxicology Program. (1992). NTP technical report on the toxicity studies of Cresols (CAS Nos. 95-48-7, 108-39-4, 106-44-5) in F344/N Rats and B6C3F1 Mice (Feed Studies). National Toxicology Program. [Link]

-

U.S. Environmental Protection Agency. (2009). Provisional Peer-Reviewed Toxicity Values for 4-Chloro-3-Methylphenol (p-Chloro-m-Cresol). U.S. Environmental Protection Agency. [Link]

-

Quintana, J., et al. (2019). Identification of 3-(trifluoromethyl)phenol as the malodorous compound in a pollution incident in the water supply in Catalonia (N.E. Spain). Environmental Science and Pollution Research, 26(15), 15457–15465. [Link]

-

PubChem. (n.d.). 4-(Trifluoromethyl)phenol. National Center for Biotechnology Information. [Link]

-

U.S. Environmental Protection Agency. (2002). Toxicological Review of Phenol. Integrated Risk Information System. [Link]

-

Agency for Toxic Substances and Disease Registry. (2019). Toxicological Profile for Chlorophenols. [Link]

-

PubChem. (n.d.). 4-Chloro-3-(trifluoromethyl)phenol. National Center for Biotechnology Information. [Link]

-

Jordan, P. A., et al. (2019). PhenoFluorMix: Practical Chemoselective Deoxyfluorination of Phenols. Organic Letters, 21(15), 6040–6044. [Link]

-

Kuete, V., et al. (2016). Cytotoxicity of seven naturally occurring phenolic compounds towards multi-factorial drug-resistant cancer cells. Phytomedicine, 23(8), 856–863. [Link]

-

Can, A., & Siraki, A. G. (2004). Cellular Apoptosis and Cytotoxicity of Phenolic Compounds: A Quantitative Structure−Activity Relationship Study. Journal of Medicinal Chemistry, 47(27), 6858–6865. [Link]

-

Ghamali, M., et al. (2017). Acute toxicity of halogenated phenols: Combining DFT and QSAR studies. Journal of Taibah University for Science, 11(6), 1083-1097. [Link]

-

Meizler, A., Porter, N. A., & Roddick, F. A. (2023). Removal and detoxification of pentahalogenated phenols using a photocatalytically induced enzymatic process. Heliyon, 9(11), e21738. [Link]

-

Engesser, K. H., et al. (1990). Bacterial metabolism of side-chain-fluorinated aromatics: unproductive meta-cleavage of 3-trifluoromethylcatechol. FEMS Microbiology Letters, 69(1-2), 199-204. [Link]

-

de Menezes, J. E. S. A., et al. (2022). Quantification of Phenolic Compounds by HPLC/DAD and Evaluation of the Antioxidant, Antileishmanial, and Cytotoxic Activities of Ethanolic Extracts from the Leaves and Bark of Sarcomphalus joazeiro (Mart.). Molecules, 27(19), 6537. [Link]

-

Kaya, B., et al. (2018). Genotoxicity study of phenol and o-cresol using the micronucleus test and the comet assay. Fresenius Environmental Bulletin, 27(5A), 3436-3441. [Link]

-

Wick, M. M. (1987). Comparative cytotoxicity of phenols in vitro. Journal of Investigative Dermatology, 88(1), 80-83. [Link]

-

Meizler, A., Porter, N. A., & Roddick, F. A. (2023). Removal and detoxification of pentahalogenated phenols using a photocatalytically induced enzymatic process. Heliyon, 9(11), e21738. [Link]

-

Ornano, L., et al. (2019). Mechanisms of action of cytotoxic phenolic compounds from Glycyrrhiza iconica roots. Phytomedicine, 59, 152872. [Link]

-

Australian Industrial Chemicals Introduction Scheme (AICIS). (2023). Benzene, 1-chloro-4-(trifluoromethyl)- - Evaluation statement. [Link]

-

Quintana, J., et al. (2019). Identification of 3-(trifluoromethyl)phenol as the malodorous compound in a pollution incident in the water supply in Catalonia (N.E. Spain). Environmental Science and Pollution Research, 26(15), 15457–15465. [Link]

-

Wikipedia. (n.d.). Diazonium compound. [Link]

Sources

- 1. Toxicological Profile of Chlorophenols and Their Derivatives in the Environment: The Public Health Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 2. iris.epa.gov [iris.epa.gov]

- 3. Making sure you're not a bot! [elib.uni-stuttgart.de]

- 4. 4-Chloro-3-(trifluoromethyl)phenol | C7H4ClF3O | CID 80520 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. fishersci.com [fishersci.com]